4-Methyl-2-(piperidin-4-yl)pyrimidine 4-Methyl-2-(piperidin-4-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1316218-93-5
VCID: VC2825174
InChI: InChI=1S/C10H15N3/c1-8-2-7-12-10(13-8)9-3-5-11-6-4-9/h2,7,9,11H,3-6H2,1H3
SMILES: CC1=NC(=NC=C1)C2CCNCC2
Molecular Formula: C10H15N3
Molecular Weight: 177.25 g/mol

4-Methyl-2-(piperidin-4-yl)pyrimidine

CAS No.: 1316218-93-5

Cat. No.: VC2825174

Molecular Formula: C10H15N3

Molecular Weight: 177.25 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2-(piperidin-4-yl)pyrimidine - 1316218-93-5

Specification

CAS No. 1316218-93-5
Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
IUPAC Name 4-methyl-2-piperidin-4-ylpyrimidine
Standard InChI InChI=1S/C10H15N3/c1-8-2-7-12-10(13-8)9-3-5-11-6-4-9/h2,7,9,11H,3-6H2,1H3
Standard InChI Key MSZMYKCEGVPKNR-UHFFFAOYSA-N
SMILES CC1=NC(=NC=C1)C2CCNCC2
Canonical SMILES CC1=NC(=NC=C1)C2CCNCC2

Introduction

Chemical Structure and Properties

Structural Characteristics

4-Methyl-2-(piperidin-4-yl)pyrimidine features a pyrimidine ring with a methyl group at the 4-position and a piperidine group at the 2-position. This specific arrangement of functional groups contributes to the compound's chemical behavior and biological activities. The compound's structure represents a significant scaffold in medicinal chemistry research due to its nitrogen-containing heterocyclic nature.

Physical and Chemical Properties

The compound exists in two primary forms: the free base form and the dihydrochloride salt form. Each form possesses distinct properties relevant to research applications and pharmaceutical development. Table 1 presents the key physical and chemical properties of both forms.

Table 1: Physical and Chemical Properties of 4-Methyl-2-(piperidin-4-yl)pyrimidine and Its Dihydrochloride Salt

PropertyFree Base FormDihydrochloride Salt
CAS Number1316218-93-5 1361115-81-2
Molecular FormulaC10H15N3 C10H17Cl2N3
Molecular Weight177.25 g/mol 250.17 g/mol
IUPAC Name4-methyl-2-piperidin-4-ylpyrimidine 4-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride
SMILES NotationCC1=NC(=NC=C1)C2CCNCC2 CC1=NC(=NC=C1)C2CCNCC2.Cl.Cl
InChIInChI=1S/C10H15N3/c1-8-2-7-12-10(13-8)9-3-5-11-6-4-9/h2,7,9,11H,3-6H2,1H3 InChI=1S/C10H15N3.2ClH/c1-8-2-7-12-10(13-8)9-3-5-11-6-4-9;;/h2,7,9,11H,3-6H2,1H3;2*1H
PubChem CID54089718 71298676

Identification Parameters

The compound was first registered in PubChem on December 4, 2011, with the most recent modification recorded on April 5, 2025 . The dihydrochloride salt form was registered on April 9, 2013 . These identifiers are essential for researchers tracking the compound in chemical databases and literature.

Synthesis Methods

General Synthetic Approaches

The synthesis of 4-Methyl-2-(piperidin-4-yl)pyrimidine typically involves several key steps, which can vary depending on the desired purity and specific laboratory practices. The synthetic routes are designed to efficiently create the carbon-nitrogen bonds that connect the pyrimidine and piperidine rings.

Specific Synthetic Procedures

One common approach for synthesizing this compound involves the reaction of 4-methylpyrimidine with piperidine. This reaction is typically facilitated using solvents like ethanol or acetic acid, along with catalysts such as palladium on carbon for hydrogenation if needed. The reaction conditions must be carefully controlled to ensure the selective formation of the desired product.

Salt Formation

The dihydrochloride salt form is prepared through the addition of hydrogen chloride to the free base form. This salt formation enhances the compound's solubility in aqueous solutions, making it more suitable for certain research applications and pharmaceutical formulations. The increased water solubility of the dihydrochloride salt provides advantages in biological testing and drug delivery systems.

Biological Activities and Mechanisms

Target Interactions

Research indicates that compounds with similar structural features often interact with various cellular receptors and signaling pathways. The specific interactions of 4-Methyl-2-(piperidin-4-yl)pyrimidine with biological targets determine its pharmacological profile and potential therapeutic applications. Detailed binding studies would provide further insights into these interactions.

Research Applications

Medicinal Chemistry Applications

4-Methyl-2-(piperidin-4-yl)pyrimidine is primarily used in research settings, particularly in medicinal and pharmaceutical chemistry. It serves as a lead compound due to its potential biological activities, making it valuable for drug discovery and development processes. The compound's structural features make it an attractive starting point for developing diverse derivatives with enhanced properties.

Structure-Activity Relationship Studies

The compound provides a valuable scaffold for structure-activity relationship (SAR) studies, where systematic modifications to its structure can reveal how specific structural features influence biological activity. These studies are essential for understanding the relationship between chemical structure and biological function, guiding the design of more effective therapeutic agents.

Chemical Behavior and Reactivity

Stability Characteristics

4-Methyl-2-(piperidin-4-yl)pyrimidine demonstrates specific stability profiles under various conditions, which are important considerations for its storage, handling, and application in synthetic pathways. The stability of the compound under different pH, temperature, and solvent conditions affects its utility in chemical reactions and biological assays.

Reactivity Patterns

The compound can undergo various chemical reactions, depending on the reagents used and reaction conditions. Understanding these reactivity patterns is essential for developing synthetic routes to derivatives and analogs with potentially enhanced biological activities. The reactivity at different positions of the pyrimidine ring and the piperidine group offers opportunities for diverse structural modifications.

Analytical Characterization Techniques

Spectroscopic Methods

Various spectroscopic methods are employed to characterize 4-Methyl-2-(piperidin-4-yl)pyrimidine and confirm its structural integrity. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These methods provide detailed information about the compound's structure, purity, and physicochemical properties.

Chromatographic Analyses

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are valuable for assessing the purity of 4-Methyl-2-(piperidin-4-yl)pyrimidine and monitoring reaction progress during its synthesis. These analytical approaches are critical for quality control and ensuring the reliability of research findings based on this compound.

Structural Analogs and Comparative Analysis

Related Compounds

Several compounds share structural features with 4-Methyl-2-(piperidin-4-yl)pyrimidine. A notable example is 2-methyl-5-(piperidin-4-yl)pyrimidine, which differs in the position of the methyl group and the attachment point of the piperidine group . These structural analogs often display different biological activities and physicochemical properties.

Structure-Property Relationships

Comparing 4-Methyl-2-(piperidin-4-yl)pyrimidine with its structural analogs provides insights into how specific structural features influence properties such as solubility, stability, and biological activity. This comparative analysis is essential for rational drug design and optimization of lead compounds.

Table 2: Comparison of 4-Methyl-2-(piperidin-4-yl)pyrimidine with Related Compounds

CompoundKey Structural DifferencesReference
2-Methyl-5-(piperidin-4-yl)pyrimidineDifferent position of methyl group (position 2) and piperidine attachment (position 5)
4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochlorideAddition of two hydrochloride groups to the free base
N-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methyl)-5-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamideMore complex derivative with additional functional groups

Future Research Directions

Synthetic Methodology Advancements

Ongoing research may focus on developing more efficient synthetic routes for 4-Methyl-2-(piperidin-4-yl)pyrimidine and its derivatives. These advancements in synthetic methodology could make the compound more accessible for research and potential commercial applications, facilitating further exploration of its properties and applications.

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